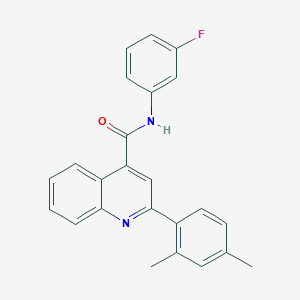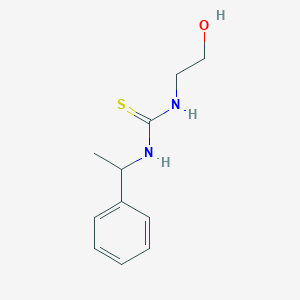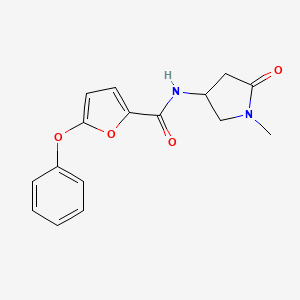![molecular formula C21H34N2O B5986022 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5986022.png)
2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as CYT387, is a small molecule inhibitor of JAK1 and JAK2 kinases. JAK kinases are involved in the regulation of immune cell function and blood cell production, making CYT387 a potential therapeutic agent for a variety of diseases.
Mecanismo De Acción
2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol inhibits JAK1 and JAK2 kinases, which are involved in the signaling pathways of cytokines and growth factors that regulate immune cell function and blood cell production. By inhibiting these kinases, 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its effects on immune cells and blood cells, 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to have effects on other biological processes. For example, 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is its specificity for JAK1 and JAK2 kinases, which reduces the risk of off-target effects. However, like other small molecule inhibitors, 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol may have limitations in terms of bioavailability, toxicity, and pharmacokinetics. Additionally, the effects of 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol may vary depending on the disease or cell type being studied.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One direction is to explore its potential as a therapeutic agent in other diseases, such as multiple sclerosis, lupus, and inflammatory bowel disease. Another direction is to investigate the combination of 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol with other drugs or therapies to enhance its efficacy. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol.
Métodos De Síntesis
The synthesis of 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol involves a multi-step process starting from commercially available starting materials. The key steps involve the formation of a piperazine ring and the introduction of the cyclohexylmethyl and phenylethyl groups. The final product is purified through column chromatography and characterized using spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has shown promising results in reducing inflammation, inhibiting cell proliferation, and inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c24-16-12-21-18-22(17-20-9-5-2-6-10-20)14-15-23(21)13-11-19-7-3-1-4-8-19/h1,3-4,7-8,20-21,24H,2,5-6,9-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGKDSZEPWTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5985939.png)

![2,3,5,6,10,11-hexahydro-1H-cyclopenta[4,5]pyrano[2,3-f][1,4]oxazino[2,3,4-ij]quinolin-12(9H)-one](/img/structure/B5985954.png)
![4-(4-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5985964.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5985972.png)
![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide](/img/structure/B5985976.png)
![N-(2,5-dichlorophenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985978.png)

![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5985981.png)
![N-(2-chlorobenzyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5985987.png)

![isopropyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5986013.png)
![1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986025.png)
![3-ethyl-4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1-methyl-2-piperazinone](/img/structure/B5986039.png)